molecular formula C17H19NO4 B13041981 Dimethyl 2-(2-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate

Dimethyl 2-(2-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate

Cat. No.: B13041981
M. Wt: 301.34 g/mol
InChI Key: NNJZOEWIVKZAHU-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate is a complex organic compound with a molecular formula of C17H19NO4 This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core substituted with cyanoethyl and dimethyl ester groups

Preparation Methods

The synthesis of Dimethyl 2-(2-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the Michael addition of cyanoethyl groups to a suitable naphthalene derivative, followed by esterification to introduce the dimethyl ester groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures .

Chemical Reactions Analysis

Dimethyl 2-(2-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

Dimethyl 2-(2-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Dimethyl 2-(2-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis under acidic or basic conditions. These interactions can lead to the formation of active intermediates that exert various effects, depending on the context of their use .

Comparison with Similar Compounds

Dimethyl 2-(2-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

dimethyl 2-(2-cyanoethyl)-3,4-dihydro-1H-naphthalene-2,6-dicarboxylate

InChI

InChI=1S/C17H19NO4/c1-21-15(19)13-4-5-14-11-17(7-3-9-18,16(20)22-2)8-6-12(14)10-13/h4-5,10H,3,6-8,11H2,1-2H3

InChI Key

NNJZOEWIVKZAHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CC(CC2)(CCC#N)C(=O)OC)C=C1

Origin of Product

United States

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